- Thermal rearrangement of phenyl-substituted ketene ethylene acetals, Heterocycles, 2003, 60(7), 1673-1680
Cas no 956-89-8 (α,α-Diphenyl-γ-butyrolactone)
α,α-Diphenyl-γ-butyrolactone structure
Product Name:α,α-Diphenyl-γ-butyrolactone
Número CAS:956-89-8
MF:C16H14O2
Megavatios:238.281164646149
CID:83253
PubChem ID:70393
Update Time:2025-05-28
α,α-Diphenyl-γ-butyrolactone Propiedades químicas y físicas
Nombre e identificación
-
- 3,3-Diphenyldihydrofuran-2(3H)-one
- 4,5-Dihydro-3,3-diphenyl-2(3H)-furanone
- 4-Hydroxy-2,2-diphenylbutyric acid gamma-lactone
- 3,3-diphenyloxolan-2-one
- Dihydro-3,3-diphenyl-2(3H)-furanone
- ALPHA,ALPHA-DIPHENYL-GAMMA-BUTYROLACTONE
- 4-Hydroxy-2,2-diphenylbutyric acid lactone
- Butyric acid, 4-hydroxy-2,2-diphenyl-, γ-lactone (7CI, 8CI)
- Dihydro-3,3-diphenyl-2(3H)-furanone (ACI)
- 2,2-Diphenylbutyrolactone
- 3,3-Diphenyltetrahydro-2-furanone
- α,α-Diphenyl-γ-butyrolactone
- MLS001359823
- 2(3H)-Furanone, dihydro-3,3-diphenyl-
- EINECS 213-480-3
- AKOS016009712
- CHEMBL1892419
- 3,3-di(cyclohexa-2,4-dien-1-yl)furan-2-one
- DTXSID00241895
- NCGC00247300-01
- NS00040457
- 1,1-Diphenyl-3-butyrolactone
- SMR001224388
- alpha , alpha -Diphenyl- gamma -butyrolactone
- 956-89-8
- G70370
- alpha,alpha-Diphenyl-?-butyrolactone
- SCHEMBL577105
- HMS3021L04
- DB-057599
- .alpha.,.alpha.-Diphenyl-.gamma.-butyrolactone
- 78A3PV5G74
-
- MDL: MFCD00005393
- Renchi: 1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
- Clave inchi: IRQJWIUKHLVISG-UHFFFAOYSA-N
- Sonrisas: O=C1C(C2C=CC=CC=2)(C2C=CC=CC=2)CCO1
- Brn: 197879
Atributos calculados
- Calidad precisa: 238.09900
- Masa isotópica única: 238.09938
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 2
- Complejidad: 280
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 3.4
- Superficie del Polo topológico: 26.3
Propiedades experimentales
- Color / forma: 结晶化合物
- Denso: 1.2±0.1 g/cm3
- Punto de fusión: 77-79 ºC
- Punto de ebullición: 411.2±45.0 °C at 760 mmHg
- Punto de inflamación: 173.5±26.1 °C
- índice de refracción: 1.594
- PSA: 26.30000
- Logp: 2.91960
- Disolución: 未确定
- Presión de vapor: 0.0±1.0 mmHg at 25°C
α,α-Diphenyl-γ-butyrolactone Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Wgk Alemania:3
- Instrucciones de Seguridad: S24/25
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
α,α-Diphenyl-γ-butyrolactone Datos Aduaneros
- Código HS:2932209090
- Datos Aduaneros:
中国海关编码:
2932209090概述:
2932209090. 其他内酯. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
α,α-Diphenyl-γ-butyrolactone PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | A575558-50mg |
α,α-Diphenyl-γ-butyrolactone |
956-89-8 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A575558-100mg |
α,α-Diphenyl-γ-butyrolactone |
956-89-8 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A575558-500mg |
α,α-Diphenyl-γ-butyrolactone |
956-89-8 | 500mg |
$ 115.00 | 2022-06-08 | ||
| Chemenu | CM196486-100g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 100g |
$443 | 2021-08-05 | |
| Chemenu | CM196486-25g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 25g |
$*** | 2023-05-29 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-278668-5 g |
α,α-Diphenyl-γ-butyrolactone, |
956-89-8 | 5g |
¥1,504.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-278668-5g |
α,α-Diphenyl-γ-butyrolactone, (Out of Stock: Availability 9/14/23) |
956-89-8 | 5g |
¥1504.00 | 2023-09-05 | ||
| 1PlusChem | 1P003IUH-250mg |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 250mg |
$30.00 | 2024-04-19 | |
| 1PlusChem | 1P003IUH-1g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 1g |
$79.00 | 2024-04-19 | |
| 1PlusChem | 1P003IUH-5g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 5g |
$277.00 | 2024-04-19 |
α,α-Diphenyl-γ-butyrolactone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Benzene ; 600 °C
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Palladium-catalyzed oxidative cyclization of 1,4- and 1,5-diols in 1,2-dichloroethane, Journal of Molecular Catalysis A: Chemical, 1998, 129(2-3), 135-139
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referencia
- The oxidation of alcohols by modified oxochromium(VI)-amine reagents, Organic Reactions (Hoboken, 1998, 53,
Métodos de producción 4
Condiciones de reacción
Referencia
- Control of product in the reaction of tributyltin ω-haloalkoxide (Bu3SnO(CH2)nX) with diphenylketene, Bulletin of the Chemical Society of Japan, 1986, 59(12), 4000-2
Métodos de producción 5
Condiciones de reacción
Referencia
- Changing regioselectivity patterns in metal hydride reductions of unsymmetrically substituted cyclic anhydrides, Canadian Journal of Chemistry, 1983, 61(3), 439-41
Métodos de producción 6
Condiciones de reacción
Referencia
- Synthesis of the new antidiarrheal drug-loperamide, Huadong Huagong Xueyuan Xuebao, 1981, (1), 143-6
Métodos de producción 7
Condiciones de reacción
Referencia
- Factors influencing regioselectivity in lithium aluminum hydride reduction of unsymmetrical dicarboxylic acids, Journal of Organic Chemistry, 1979, 44(8), 1338-9
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Solvents: Ethanol ; 2 h, 40 °C
Referencia
- 1,3-Dichloro-5,5-dimethylhydantoin promoted esterification of carboxylic acids under mild conditions, Tetrahedron Letters, 2022, 112,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Tetrapropylammonium hydroxide Solvents: Acetonitrile , Methyl ethyl ketone , Water ; 3 h, 25 °C
Referencia
- A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones, Beilstein Journal of Organic Chemistry, 2021, 17, 2906-2914
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Tungsten hexachloride ; 26 h, rt
1.3 Solvents: Water ; 12 h, rt
1.2 Reagents: Tungsten hexachloride ; 26 h, rt
1.3 Solvents: Water ; 12 h, rt
Referencia
- Decarbonylation of phenylacetic acids by high valent transition metal halides, Dalton Transactions, 2019, 48(17), 5725-5734
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Water
1.2 Reagents: Sodium borohydride Solvents: Methanol
1.3 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ; overnight, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol
1.3 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ; overnight, rt
Referencia
- Synthesis of β,β-Disubstituted γ-Butyrolactones by Chemoselective Oxidation of 1,4-Diols and γ-Hydroxy Olefins with RuCl3/NaIO4, Synlett, 2015, 26(5), 661-665
Métodos de producción 12
Condiciones de reacción
Referencia
- Synthesis of loperamide hydrochloride, Yiyao Gongye, 1987, 18(10), 442-4
Métodos de producción 13
Condiciones de reacción
Referencia
- Reversal of regioselectivity in the reduction of gem-disubstituted cyclic carboxylic acid anhydrides, Journal of the Chemical Society, 1982, (8), 458-9
Métodos de producción 14
Condiciones de reacción
1.1 Catalysts: Acetonitrile
Referencia
- Selective oxidations of alcohols by bromine in combination with nickel(II) benzoate, Synthetic Communications, 1980, 10(11), 881-8
α,α-Diphenyl-γ-butyrolactone Raw materials
- 4-Bromo-2,2-diphenylbutyric acid
- 1,3-Dioxolane, 2-(diphenylmethylene)-
- 2,5-Furandione, dihydro-3,3-diphenyl-
- 2,2-Diphenylethenone
- 1,4-Butanediol, 2,2-diphenyl-
- Benzeneacetic acid, α-phenyl-α-2-propen-1-yl-, ethyl ester
- Stannane, tributyl(2-iodoethoxy)-
α,α-Diphenyl-γ-butyrolactone Preparation Products
α,α-Diphenyl-γ-butyrolactone Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:956-89-8)α,α-Diphenyl-γ-butyrolactone
Número de pedido:A845374
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:05
Precio ($):249.0
Correo electrónico:sales@amadischem.com
α,α-Diphenyl-γ-butyrolactone Literatura relevante
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
956-89-8 (α,α-Diphenyl-γ-butyrolactone) Productos relacionados
- 119-43-7(Ethyl 2-Phenylbutyrate)
- 76-67-5(Diethyl ethylphenylmalonate)
- 77-55-4(1-phenylcyclopentane-1-carboxylic acid)
- 83-13-6(Diethyl phenylmalonate)
- 1519-21-7(Benzeneacetic acid, a-ethyl-, 1,1'-anhydride)
- 51-55-8(Atropine)
- 62-90-8(Nandrolone phenylpropionate)
- 77-23-6(pentoxyverine)
- 1131-15-3(3-phenyloxolane-2,5-dione)
- 101278-21-1(Dihydro-3,4-diphenyl-2,5-furandione)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:956-89-8)α,α-Diphenyl-γ-butyrolactone
Pureza:99%
Cantidad:5g
Precio ($):249.0